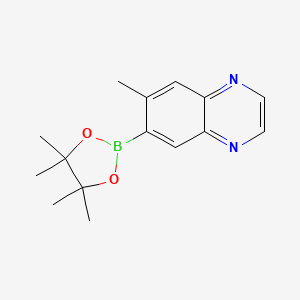
4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H10ClNO3S . It has a molecular weight of 259.71 .
Molecular Structure Analysis
The InChI code for 4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride is 1S/C10H10ClNO3S/c11-16(14,15)9-5-1-7(2-6-9)10(13)12-8-3-4-8/h1-2,5-6,8H,3-4H2,(H,12,13) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for more detailed structural analysis.Applications De Recherche Scientifique
Friedel-Crafts Sulfonylation
One of the key applications of compounds similar to 4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride is in Friedel-Crafts sulfonylation reactions. For instance, 1-butyl-3-methylimidazolium chloroaluminate ionic liquids have been used as reaction media and catalysts for Friedel-Crafts sulfonylation of benzene with benzenesulfonyl chloride derivatives. This process results in almost quantitative yields of diaryl sulfones under ambient conditions, showcasing the high efficiency and potential of such compounds in organic synthesis (Nara, Harjani, & Salunkhe, 2001).
Molecular Structure Analysis
Sulfonyl chlorides, akin to 4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride, have been studied for their molecular structures and interactions. For instance, the molecular geometry and vibrational frequencies of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, derived from benzene sulfonyl chloride, have been investigated using Density Functional Theory (DFT). This highlights the compound's potential in facilitating advanced molecular analysis (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Drug Synthesis and Characterization
While excluding details about drug use, dosage, and side effects, it's notable that similar sulfonyl chlorides have been used in synthesizing new drugs with potential anticancer effects. For example, a series of sulfonamide drugs were synthesized using benzene sulfonyl chloride derivatives, showing potent effects against specific cancer cell lines. Such studies underscore the value of these compounds in the field of drug development and cancer research (Mohamed et al., 2022).
Gas-Phase Electron Diffraction Studies
The structure of sulfonyl chloride molecules, such as 4-nitrobenzene sulfonyl chloride, has been studied using gas-phase electron diffraction and quantum chemical methods. This kind of research provides valuable insights into the physical properties and behavior of these molecules at the atomic level, which can be relevant for various scientific applications (Petrov et al., 2009).
Synthesis of Sulfonated Compounds
Compounds like 4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride are instrumental in synthesizing sulfonated compounds. A study demonstrated the visible light photocatalyzed cascade sulfonylation/cyclization of certain benzenes with sulfonyl chlorides, leading to the creation of sulfonated benzoxepines. This indicates the compound's role in innovative synthetic chemistry techniques (Zhou et al., 2021).
Propriétés
IUPAC Name |
4-(cyclopropylcarbamoyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S/c11-16(14,15)9-5-1-7(2-6-9)10(13)12-8-3-4-8/h1-2,5-6,8H,3-4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXIZCNYHOOLKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride | |
CAS RN |
1016676-05-3 |
Source


|
| Record name | 4-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


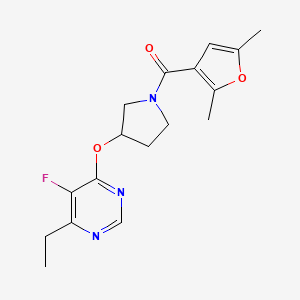
![N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2364821.png)


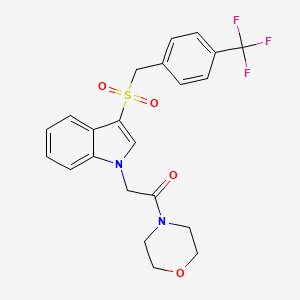
![1-(5-Methylthiophen-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B2364827.png)
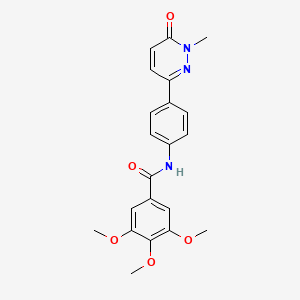

![2-[2-(piperidin-4-yl)ethoxy]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2364834.png)
![(1S,2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2364836.png)
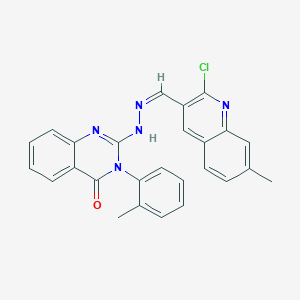
![(5E)-3-(3-acetylphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2364841.png)
